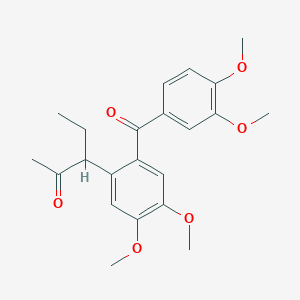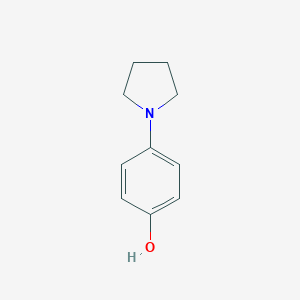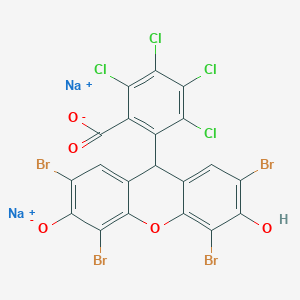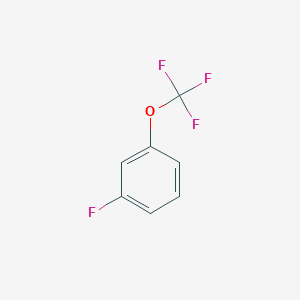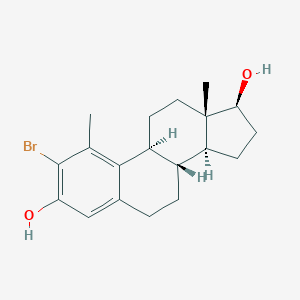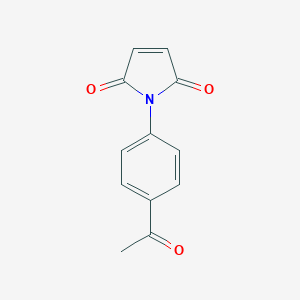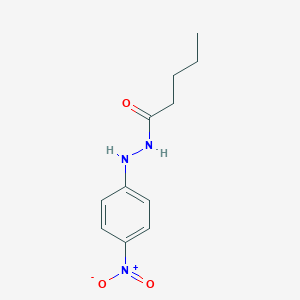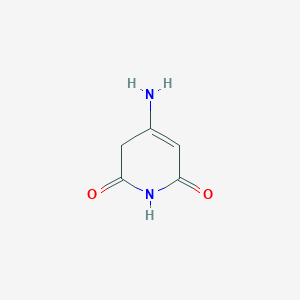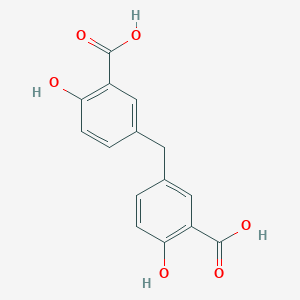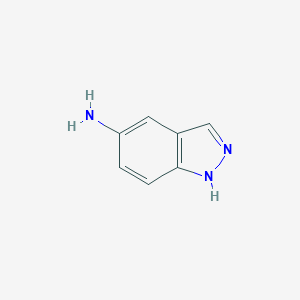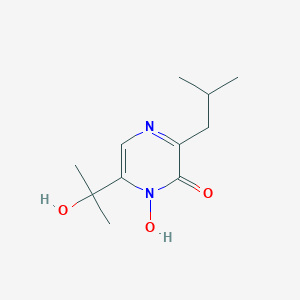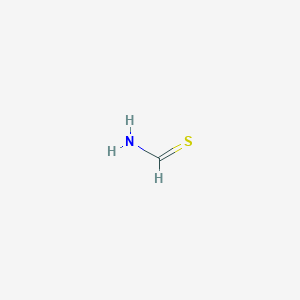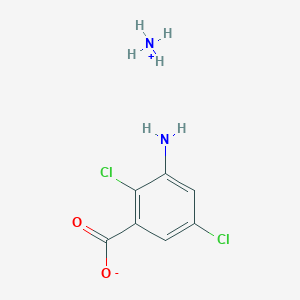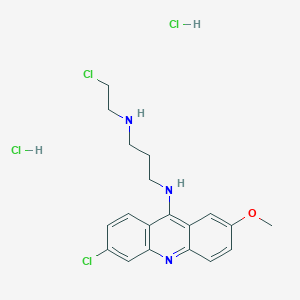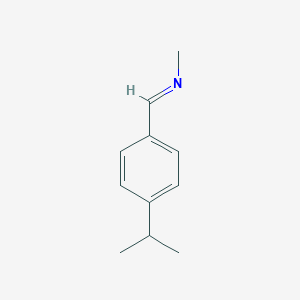
N-methyl-1-(4-propan-2-ylphenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-(4-propan-2-ylphenyl)methanimine, also known as PPI, is a chemical compound that has been extensively studied for its potential use in scientific research. PPI is a derivative of the popular drug methamphetamine, but it does not have the same psychoactive effects. Instead, it has been found to have a range of interesting biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of N-methyl-1-(4-propan-2-ylphenyl)methanimine is not yet fully understood, but it is believed to involve the modulation of several different neurotransmitter systems in the brain. Specifically, N-methyl-1-(4-propan-2-ylphenyl)methanimine has been found to increase the release of dopamine and norepinephrine, which are two key neurotransmitters involved in reward and motivation.
生化学的および生理学的効果
In addition to its effects on neurotransmitter systems, N-methyl-1-(4-propan-2-ylphenyl)methanimine has also been found to have a range of interesting biochemical and physiological effects. For example, it has been found to increase the expression of several genes involved in energy metabolism, which may make it a promising candidate for use in studies on obesity and diabetes.
実験室実験の利点と制限
One of the main advantages of using N-methyl-1-(4-propan-2-ylphenyl)methanimine in laboratory experiments is that it has a relatively low toxicity profile. This means that it can be used at higher doses than other compounds without causing significant harm to the subject. However, one limitation of using N-methyl-1-(4-propan-2-ylphenyl)methanimine is that it is relatively expensive to synthesize, which may limit its use in some research settings.
将来の方向性
There are several potential future directions for research on N-methyl-1-(4-propan-2-ylphenyl)methanimine. One area of interest is the development of new synthetic methods that could make N-methyl-1-(4-propan-2-ylphenyl)methanimine more affordable and accessible for use in laboratory experiments. Another area of interest is the development of new applications for N-methyl-1-(4-propan-2-ylphenyl)methanimine, such as its use in the treatment of neurological disorders or as a tool for studying the brain. Overall, the potential of N-methyl-1-(4-propan-2-ylphenyl)methanimine as a research tool is significant, and it is likely that we will continue to see new and exciting developments in this area in the years to come.
合成法
The synthesis of N-methyl-1-(4-propan-2-ylphenyl)methanimine is a complex process that involves several steps. The first step is the preparation of the precursor compound, which is then converted into N-methyl-1-(4-propan-2-ylphenyl)methanimine through a series of chemical reactions. The most common method for synthesizing N-methyl-1-(4-propan-2-ylphenyl)methanimine involves the use of a palladium-catalyzed coupling reaction, which has been found to be highly effective and efficient.
科学的研究の応用
N-methyl-1-(4-propan-2-ylphenyl)methanimine has been extensively studied for its potential use in scientific research. It has been found to have a range of interesting biochemical and physiological effects, including the ability to increase the release of dopamine and norepinephrine in the brain. This makes it a promising candidate for use in studies on addiction, depression, and other neurological disorders.
特性
CAS番号 |
17972-10-0 |
|---|---|
製品名 |
N-methyl-1-(4-propan-2-ylphenyl)methanimine |
分子式 |
C11H15N |
分子量 |
161.24 g/mol |
IUPAC名 |
N-methyl-1-(4-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C11H15N/c1-9(2)11-6-4-10(5-7-11)8-12-3/h4-9H,1-3H3 |
InChIキー |
LHQHJLHXHFUHCF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C=NC |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=NC |
同義語 |
Methanamine, N-[[4-(1-methylethyl)phenyl]methylene]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



